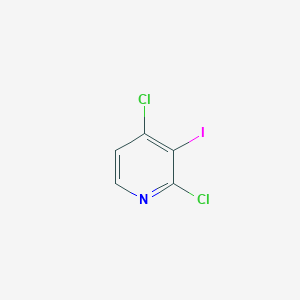

2,4-Dichloro-3-iodopyridine

Descripción

Significance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

Polyhalogenated pyridines, which contain multiple halogen atoms, are particularly valuable as versatile synthetic intermediates. chempanda.comrsc.org The presence of different halogens (e.g., fluorine, chlorine, bromine, iodine) on the same pyridine (B92270) ring allows for selective, stepwise reactions. This differential reactivity is a cornerstone of modern cross-coupling chemistry, where palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are employed to form new carbon-carbon bonds with high precision. researchgate.net Similarly, reactions like the Buchwald-Hartwig amination facilitate the formation of carbon-nitrogen bonds, a common linkage in biologically active molecules. acs.orgresearchgate.net

The pyridine ring itself is a π-deficient system due to the electronegative nitrogen atom, which withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions. nih.gov This electronic property makes these positions susceptible to nucleophilic aromatic substitution (SNAr) and favors oxidative addition in cross-coupling reactions at these sites. nih.govnih.gov The ability to control the regioselectivity of these transformations by choosing the appropriate polyhalogenated pyridine, catalyst, and reaction conditions is crucial for the efficient synthesis of highly substituted pyridine derivatives. rsc.orgresearchgate.net This versatility makes polyhalogenated pyridines essential feedstocks for developing fine chemicals and biologically active molecules. acs.orgresearchgate.net

The Distinct Position of 2,4-Dichloro-3-iodopyridine within Contemporary Halopyridine Chemistry

Within the diverse family of halopyridines, This compound holds a distinct and important position. capes.gov.brguidechem.com Its structure is unique because it features three halogen atoms with significantly different reactivities on a single pyridine ring. The carbon-iodine bond is generally the most reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bonds. rsc.org This reactivity hierarchy allows for highly selective functionalization.

This compound serves as a versatile building block for creating complex, polysubstituted pyridines through sequential and regioselective cross-coupling reactions. lookchem.comepfl.ch For instance, the iodine at the C3 position can be selectively targeted in Suzuki or Sonogashira couplings, leaving the two chlorine atoms at the C2 and C4 positions untouched for subsequent transformations. rsc.org Research has demonstrated that upon treatment with lithium diisopropylamide, this compound undergoes lithiation at the 5-position, which can then react with various electrophiles, further showcasing its synthetic utility. capes.gov.brepfl.ch

The ability to introduce different functional groups at specific positions on the pyridine ring makes this compound a key intermediate in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications where precise molecular architecture is critical. chemimpex.comguidechem.comchemicalbook.com

Data and Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below. These data are essential for its application in synthetic chemistry, providing information on its identity, molecular characteristics, and physical state.

| Property | Value | Source(s) |

| CAS Number | 343781-36-2 | echemi.comoakwoodchemical.comnih.gov |

| Molecular Formula | C₅H₂Cl₂IN | echemi.comoakwoodchemical.comnih.gov |

| Molecular Weight | 273.89 g/mol | echemi.comoakwoodchemical.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | White/off-white or light yellow solid | lookchem.com |

| Melting Point | 90-94 °C | echemi.com |

| Boiling Point | 290.3 °C at 760 mmHg | echemi.com |

| Density | 2.1 g/cm³ | echemi.com |

| SMILES | C1=CN=C(C(=C1Cl)I)Cl | nih.gov |

| InChIKey | OKXJLNYZTJLVJZ-UHFFFAOYSA-N | nih.gov |

Regioselectivity in Cross-Coupling Reactions

The primary value of this compound in organic synthesis lies in its potential for regioselective reactions. The different halogens exhibit distinct reactivities, which can be exploited using specific catalytic systems to functionalize the pyridine ring in a controlled manner.

| Reaction Type | Position(s) Reacted | Catalyst/Conditions | Key Finding | Source(s) |

| Lithiation | C5 | Lithium diisopropylamide (LDA) | Treatment with LDA leads to the formation of a 5-lithiated intermediate, which can isomerize. This intermediate allows for the introduction of an electrophile at the C5 position. | capes.gov.brepfl.ch |

| Suzuki-Miyaura Coupling | C4 (Atypical) | Pd/IPr catalytic system | While conventional selectivity favors reaction at C2, specific ligand-controlled systems can achieve high selectivity for cross-coupling at the C4 position. nih.gov | researchgate.netnih.govwhiterose.ac.uk |

| Stille Coupling | C2 or C4 | (Ph₃P)₂PdCl₂ | Regioselectivity is highly dependent on the substituent at the C3 position. An amino group directs coupling to C2, while a nitro group directs it to C4. researchgate.net | researchgate.net |

| Buchwald-Hartwig Amination | C2 | Pd(dba)₂ / XPhos | Highly regioselective amination can be achieved at the C2 position of 2,4-dichloropyridine, leaving the C4-chloro substituent available for further reactions. researchgate.net | researchgate.nettcichemicals.com |

| Sonogashira Coupling | C-I > C-Br > C-Cl | Palladium/Copper catalysts | The general reactivity order for halogens in Sonogashira couplings allows for selective reaction at the most labile C-I bond first. researchgate.net | researchgate.netrsc.orgorganic-chemistry.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442859 | |

| Record name | 2,4-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-36-2 | |

| Record name | 2,4-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343781-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 3 Iodopyridine and Analogues

Direct Synthetic Routes to 2,4-Dichloro-3-iodopyridine

Direct synthesis of this compound involves the introduction of the halogen substituents onto a pyridine (B92270) scaffold in a controlled manner. These routes are often favored for their efficiency and atom economy.

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aromatic and heteroaromatic compounds. organic-chemistry.org The challenge lies in directing the incoming halogen to the desired position on the pyridine ring, particularly when other halogens are already present. The electronic nature of the pyridine ring and the directing effects of existing substituents play a pivotal role in determining the outcome of the reaction. rsc.org Strategies often employ specific reagents and conditions to enhance the reactivity and selectivity of the halogenating agent. organic-chemistry.orgresearchgate.net

Iodine monochloride (ICl) is a highly effective reagent for electrophilic iodination. wikipedia.org Due to the polarity of the I-Cl bond, it serves as a source of an electrophilic iodine species (I+). wikipedia.org This reagent has been successfully used in the iodination of various aromatic and heterocyclic compounds, including pyridine derivatives. taylorandfrancis.comnih.gov The reaction typically proceeds under mild conditions and can exhibit high regioselectivity. nih.govorganic-chemistry.org

For instance, the synthesis of an analogue, 2-Chloro-3-iodo-4-pyridinamine, is achieved by treating 2-chloropyridin-4-amine with iodine monochloride. chemicalbook.com This reaction highlights the ability of ICl to selectively introduce an iodine atom onto a pre-halogenated pyridine ring. The conditions for this type of transformation are summarized in the table below.

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

| 2-chloropyridin-4-amine | Iodine monochloride (ICl), NaOAc·3H₂O | Acetic Acid (AcOH) | 70°C | 16 h | 2-Chloro-3-iodo-4-pyridinamine |

This table illustrates a representative iodination reaction using ICl on a substituted pyridine, analogous to the synthesis of this compound. chemicalbook.com

One-Pot Synthetic Procedures for Polysubstituted Pyridines

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. ias.ac.in These procedures are highly valued in organic synthesis for their efficiency, reduced waste, and operational simplicity. core.ac.uk While a specific one-pot synthesis for this compound is not prominently detailed, the principles of one-pot pyridine synthesis are well-established. Methods like the Hantzsch reaction or other multicomponent condensation reactions are frequently employed to construct highly functionalized pyridine rings from acyclic precursors. ias.ac.innih.gov Such strategies could theoretically be adapted to produce a pyridine ring already bearing the requisite substitution pattern or functional groups that can be readily converted to the chloro and iodo substituents.

Synthesis of this compound via Precursors and Related Halopyridines

An alternative to direct synthesis is the modification of existing pyridine compounds that already possess some of the required halogen atoms. This approach relies on the selective functionalization of specific positions on the pyridine ring.

Derivatization of Dichloropyridines

The synthesis can commence from a dichloropyridine precursor, such as 2,4-dichloropyridine. The introduction of the iodine atom at the C-3 position would then be the key transformation. This requires a method for regioselective iodination, likely proceeding via a directed metalation-iodination sequence or an electrophilic iodination where the electronic properties of the dichloropyridine direct the incoming electrophile to the C-3 position. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a well-studied area, although electrophilic substitution on such electron-deficient rings is more challenging. nih.govacs.org

Strategic Functionalization of Pyridine Rings

The strategic functionalization of pyridine rings is a broad field encompassing a variety of methods to introduce substituents with high selectivity. dntb.gov.ua Late-stage functionalization, in particular, focuses on modifying complex molecules, which is relevant for the synthesis of highly substituted pyridines.

Approaches could involve:

C-H Activation : Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic and heteroaromatic rings. nih.govnih.gov A directing group can be used to guide the catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen.

Halogen Exchange Reactions : In some cases, a pre-existing halogen, such as bromine, at the C-3 position could be exchanged for iodine via a transition metal-catalyzed process, like a copper-catalyzed Finkelstein reaction. chemicalbook.com

Functionalization via N-oxides : Pyridine N-oxides are often used to alter the reactivity of the pyridine ring. They activate the ring towards both electrophilic and nucleophilic attack at different positions compared to the parent pyridine, providing alternative pathways for functionalization. nih.gov

These strategic approaches allow for the construction of the this compound framework by leveraging the inherent reactivity of pyridine precursors or by inducing reactivity at specific sites through catalysis. orgsyn.org

Advanced Techniques in Halopyridine Synthesis

Directed ortho Metallation (DoM) Approaches in Halogenated Pyridinesmdpi.com

Directed ortho Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This technique relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, typically a lithium amide like lithium diisopropylamide (LDA), to direct deprotonation at the adjacent ortho position. baranlab.org Halogen atoms, particularly chlorine and fluorine, can serve as effective DMGs, facilitating the introduction of a wide range of electrophiles at a specific position on the pyridine ring. znaturforsch.com

In the context of halogenated pyridines, the chlorine atom can act as a DMG to direct the lithiation to an adjacent carbon. For instance, the metalation of various dichloropyridines with LDA has been shown to proceed with high regioselectivity, allowing for subsequent reactions with electrophiles like iodine to introduce an iodo group. znaturforsch.com

A notable example that illustrates the principles applicable to the synthesis of compounds like this compound is the study of the metalation of iodopyridines. Research has shown that the metalation of 2-chloro-3-iodopyridine (B15675) can be achieved using LDA at low temperatures. In this case, the iodine atom itself can act as a directing group, leading to lithiation at the C4 position. However, the initial lithiation can be followed by a rapid halogen dance (see section 2.3.2), resulting in a more stable lithiated intermediate. acs.org

The general principle of DoM in halopyridines can be summarized in the following table:

| Starting Material Class | Directed Metalation Group (DMG) | Position of Lithiation | Potential Electrophile | Product Class |

|---|---|---|---|---|

| Dichloropyridines | Chlorine | ortho to a chlorine atom | Iodine (I₂) | Dichloroiodopyridines |

| Chloroiodopyridines | Iodine/Chlorine | ortho to a halogen | Various (e.g., aldehydes, alkyl halides) | Polysubstituted halopyridines |

This regioselective functionalization is crucial for building complex molecular architectures from relatively simple starting materials.

Halogen Dance Isomerization as a Regiocontrol Mechanismmdpi.comresearchgate.netresearchgate.net

The Halogen Dance Isomerization is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. This rearrangement typically proceeds from a kinetically formed organolithium species to a more thermodynamically stable one, with the halogen "dancing" to a different position on the ring. nih.gov This phenomenon provides a powerful tool for accessing isomers of halopyridines that are not directly available through other synthetic routes.

The process is highly dependent on factors such as the nature of the base, temperature, and the substitution pattern of the pyridine ring. nih.gov For instance, the lithiation of a dihalopyridine may initially occur at a specific site due to the directing effect of one halogen, but if the resulting lithiated species is not the most stable, a halogen dance can occur to place the lithium at a more favorable position.

A key example of this process is the reaction of 2-chloro-3-iodopyridine with LDA. While initial lithiation might be directed by the iodo group, a subsequent halogen dance can lead to the formation of a more stable 2-chloro-4-lithiopyridine intermediate, which can then be trapped by an electrophile. acs.org This isomerization allows for the introduction of a substituent at the C4 position, a transformation that would be difficult to achieve directly.

The synthesis of highly substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been successfully achieved using halogen dance reactions, highlighting the utility of this methodology in creating complex, halogen-rich building blocks. nih.gov

The following table summarizes the key aspects of Halogen Dance Isomerization in the context of halopyridine synthesis:

| Process | Description | Key Factors | Synthetic Utility |

|---|---|---|---|

| Initial Lithiation | Formation of a kinetically favored organolithium intermediate. | Base (e.g., LDA), temperature, directing groups. | Trapping this intermediate leads to the kinetic product. |

| Halogen Migration | Intramolecular rearrangement of the halogen atom. | Thermodynamic stability of the organolithium species. | Access to thermodynamically favored isomers. |

| Electrophilic Quench | Trapping the thermodynamically stable organolithium intermediate. | Choice of electrophile. | Formation of the final, isomerically pure product. |

By carefully controlling the reaction conditions, it is possible to selectively form either the kinetic or the thermodynamic product, thus providing a high degree of regiocontrol in the synthesis of polysubstituted halopyridines. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2,4 Dichloro 3 Iodopyridine

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions represent a powerful class of chemical transformations for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a transition metal complex, most commonly palladium. For polyhalogenated substrates like 2,4-dichloro-3-iodopyridine, the key challenge and synthetic opportunity lies in achieving regioselective coupling at one of the three C-X bonds (C-I at position 3, C-Cl at position 2, or C-Cl at position 4).

The regioselectivity of these reactions is governed by several factors, including the intrinsic strength of the carbon-halogen bond and electronic effects exerted by the heteroatom in the pyridine (B92270) ring. In palladium-catalyzed reactions, the oxidative addition step is generally the selectivity-determining step. The reactivity of halogens typically follows the order: I > Br > OTf > Cl. Consequently, for this compound, the carbon-iodine bond at the C3 position is the most susceptible to oxidative addition and is expected to be the primary site of reaction under standard cross-coupling conditions.

Complementary Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling)

While palladium is the most common catalyst, other transition metals like nickel are also employed in cross-coupling reactions. The Negishi coupling, for instance, involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.

Organozinc reagents are among the most reactive organometallic nucleophiles used in cross-coupling chemistry, often allowing reactions to proceed under mild conditions. For this compound, a Negishi coupling would again be expected to show high selectivity for the C3-I bond. The enhanced reactivity of the organozinc partner can be advantageous, particularly for less reactive substrates or when milder conditions are required. The general principles of regioselectivity based on C-X bond lability remain the same, making the Negishi coupling a powerful and selective tool for the functionalization of the C3 position.

Table 5: Key Features of the Negishi Coupling Reaction

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂). | |

| Organometallic Reagent | Organozinc compounds (R-ZnX), which are highly reactive. | |

| Halide Reactivity | I > Br > Cl > OTf. Highly selective for more reactive halogens. | |

| Functional Group Tolerance | Generally very high, making it suitable for complex molecule synthesis. | |

| Conditions | Typically mild, often proceeding at room temperature. Requires anhydrous conditions. |

Ligand Effects and Catalytic System Optimization in Regioselective Transformations

The regioselectivity of cross-coupling reactions involving this compound is profoundly influenced by the choice of ligands and the optimization of the catalytic system. In palladium-catalyzed reactions such as Suzuki-Miyaura coupling, the ligand plays a crucial role in determining which halogen atom undergoes oxidative addition to the palladium center. Typically, cross-coupling reactions on 2,4-dichloropyridines occur preferentially at the C2 position, which is adjacent to the nitrogen atom. nih.govbaranlab.org This preference is attributed to the weaker C2-Cl bond and the more positive charge at the C2 position, which facilitates interaction with the Pd(0) catalyst. nih.gov

However, this inherent selectivity can be overturned by judicious ligand selection. For instance, the use of bulky monophosphine ligands like QPhos has been shown to favor cross-coupling at the C4 position of 2,4-dichloropyridine, although with modest selectivity and yield. In contrast, diphosphine ligands such as dppf promote the conventional C2 selectivity. nih.gov The ability to switch regioselectivity highlights the importance of ligand steric and electronic properties in tuning the outcome of the reaction. In some cases, ligand-free conditions, known as "Jeffery" conditions, have been found to significantly increase C4-selectivity in Suzuki couplings of 2,4-dichloropyridine. nih.gov This suggests that the active catalytic species under these conditions, possibly palladium nanoparticles, exhibit a different reactivity profile compared to ligated palladium complexes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a substrate well-suited for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that are characteristic of electron-deficient aromatic rings. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of three halogen substituents, activates the ring towards attack by nucleophiles.

SNAr reactions on halogenated pyridines generally proceed faster at the C4 position than at the C2 or C6 positions, while the C3 and C5 positions are much less reactive. baranlab.org This reactivity pattern is dictated by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex intermediate, which is formed upon nucleophilic attack. youtube.comechemi.com

Positional Selectivity of Nucleophilic Attack on this compound Derivatives

In molecules like this compound, the positional selectivity of nucleophilic attack is a key consideration. Generally, in 2,4-dihalopyridines, nucleophilic attack is favored at the C4 position over the C2 position. baranlab.orgechemi.com This preference is explained by the greater stability of the intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto the nitrogen atom through resonance. echemi.com

While the iodine at the C3 position is the most labile halogen in metal-catalyzed cross-coupling reactions, it is generally unreactive in SNAr reactions. This is because attack at the C3 position does not allow for resonance stabilization of the resulting negative charge by the ring nitrogen. echemi.com

The general selectivity for C4 substitution in 2,4-dichloropyrimidines (a related heterocyclic system) is well-established. wuxiapptec.comwuxiapptec.comnih.gov However, this selectivity can be reversed under certain conditions. For example, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines leads to excellent C2 selectivity. nih.gov

Influence of Steric and Electronic Factors on SNAr Regioselectivity

Both steric and electronic factors play a significant role in determining the regioselectivity of SNAr reactions on substituted pyridines. The electronic influence of substituents on the pyridine ring can alter the electrophilicity of the different carbon centers. Electron-withdrawing groups generally enhance the reactivity of the ring towards nucleophilic attack, while electron-donating groups have the opposite effect. wuxiapptec.com

For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically hinder attack at the C2 position, thereby directing the nucleophile to the C6 position. researchgate.net The regioselectivity in these systems was found to correlate with the Verloop steric parameter B1, indicating the importance of steric hindrance close to the pyridine ring. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the factors governing regioselectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most likely site of nucleophilic attack. wuxiapptec.comwuxiapptec.com In 2,4-dichloropyrimidines, the LUMO is typically distributed mainly at C4, consistent with the observed C4 selectivity. wuxiapptec.com However, substituents can alter the LUMO distribution, and in cases where the LUMO lobes at C2 and C4 are similar in size, a mixture of products may be expected. wuxiapptec.com

| Factor | Influence on SNAr Regioselectivity of Dihalopyridines |

| Electronic Effects | Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the carbon atoms, activating them for nucleophilic attack. wuxiapptec.com |

| The position of the ring nitrogen is crucial for stabilizing the negative charge in the Meisenheimer intermediate, favoring attack at the C2 and C4 positions. echemi.com | |

| Steric Effects | Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, directing it to a less sterically crowded position. researchgate.net |

| Leaving Group Ability | The nature of the halogen can influence the reaction rate. While F is often a good leaving group due to its high electronegativity, the C-I bond is the weakest, making iodide a better leaving group if the bond-breaking step is rate-determining. sci-hub.se |

| Nucleophile | The nature of the nucleophile can influence the regioselectivity. For example, tertiary amines can favor C2 attack in some dichloropyrimidine systems. nih.gov |

| Solvent | The solvent can influence the reaction rates and regioselectivity by solvating the intermediates and transition states differently. researchgate.net |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the functionalization of organic halides, including this compound. wikipedia.org This reaction involves the transfer of a halogen atom from the organic substrate to an organometallic reagent, typically an organolithium or organomagnesium compound, thereby generating a new organometallic species. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making the iodine atom at the C3 position of this compound the most susceptible to this transformation. wikipedia.org

Lithiation of Iodopyridines for Subsequent Electrophilic Trapping

The iodine-lithium exchange is a rapid and efficient method for preparing lithiated pyridines. wikipedia.orgharvard.edu This reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.educlockss.org The resulting pyridyllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups onto the pyridine ring. acs.orgquimicaorganica.org

The lithium-halogen exchange is a kinetically controlled process, and its rate can be influenced by the stability of the carbanion intermediates. wikipedia.org The reaction is often faster than competing processes like nucleophilic addition. wikipedia.orgharvard.edu The mechanism is thought to involve the formation of a reversible "ate-complex" intermediate. wikiwand.com

Magnesiation Strategies for Pyridine Derivatization

Magnesium-halogen exchange offers an alternative to lithiation for the preparation of functionalized pyridines. harvard.edu Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), are commonly used for this purpose. harvard.edu The addition of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) can significantly enhance the rate and efficiency of the exchange reaction. sigmaaldrich.com This is attributed to the ability of LiCl to break up the aggregates of the Grignard reagent, increasing its solubility and reactivity.

The resulting organomagnesium species can then react with various electrophiles. sigmaaldrich.comsigmaaldrich.cn This method has proven to be highly versatile, allowing for the regioselective functionalization of trisubstituted pyridines and tolerating a range of sensitive functional groups. sigmaaldrich.comsigmaaldrich.cn The reaction conditions are generally mild, often carried out at low temperatures to minimize side reactions. harvard.eduscribd.com

| Reagent | Description | Application in Pyridine Derivatization |

| n-Butyllithium (n-BuLi) | A strong base and nucleophile commonly used for lithiation. clockss.org | Effects iodine-lithium exchange on iodopyridines to generate pyridyllithium intermediates for subsequent electrophilic trapping. acs.orgnih.gov |

| tert-Butyllithium (t-BuLi) | A sterically hindered and highly reactive organolithium reagent. harvard.edu | Used for lithium-halogen exchange, often when other bases are not reactive enough. harvard.edu |

| Isopropylmagnesium chloride (i-PrMgCl) | A Grignard reagent used for magnesium-halogen exchange. harvard.edu | Converts iodo- and bromopyridines to the corresponding pyridylmagnesium reagents. harvard.edu |

| Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) | A "Turbo-Grignard" reagent with enhanced reactivity. sigmaaldrich.com | Highly effective for iodine-magnesium exchange on functionalized pyridines, enabling a wide range of subsequent reactions with electrophiles. sigmaaldrich.comsigmaaldrich.cn |

Other Significant Reaction Pathways

Redox Transformations involving Halogenated Pyridine Moieties

Redox transformations of halogenated pyridine moieties encompass a range of reactions that alter the oxidation state of the pyridine ring or its substituents. These transformations are crucial for the functionalization and degradation of these compounds. The electron-deficient nature of the pyridine ring, accentuated by the presence of electron-withdrawing halogen atoms, influences its behavior in redox reactions.

Reduction of Halogenated Pyridines:

The reduction of halogenated pyridines can proceed through various mechanisms, including reductive dehalogenation. In this process, a halogen substituent is replaced by a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation, metals in acidic or basic media, and electrochemical methods. For instance, the electrochemical reduction of halogenated organic contaminants, including those with chloro, bromo, and iodo substituents, has been demonstrated to proceed via reductive dehalogenation. The ease of reduction generally follows the trend I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond.

Another mode of reduction can involve the pyridine ring itself, leading to the formation of dihydropyridine (B1217469) or piperidine (B6355638) derivatives. However, the conditions required for such reductions are typically harsh and may also lead to dehalogenation.

A specific example of reductive dehalogenation in a related pyridine derivative is the biotransformation of nitrapyrin (B159567) (2-chloro-6-trichloromethylpyridine) by the bacterium Nitrosomonas europaea. This process involves the reductive dehalogenation of the trichloromethyl group to a dichloromethyl group.

Oxidation of Halogenated Pyridines:

The oxidation of the pyridine ring is generally challenging due to its electron-deficient character. However, oxidation of substituents on the pyridine ring can occur. For instance, iodopyridines can be oxidized to form pyridine-iodine dioxide species, which can act as oxidizing agents for other functional groups like alcohols and sulfides.

Table 1: General Redox Transformations in Halogenated Pyridine Systems

| Transformation | Description | General Reactivity Trend |

| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. | I > Br > Cl |

| Ring Reduction | Reduction of the pyridine ring to dihydropyridine or piperidine. | Requires harsh conditions. |

| Substituent Oxidation | Oxidation of a substituent on the pyridine ring (e.g., iodine). | Documented for iodopyridines. |

Elimination Reactions in Halopyridine Systems

Elimination reactions in halopyridine systems, particularly dehydrohalogenation, involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, leading to the formation of a double bond. In the context of an aromatic system like pyridine, such a reaction would result in the formation of a highly reactive and unstable intermediate known as a pyridyne.

For an elimination reaction to occur on the pyridine ring of this compound, a strong base would be required to abstract a proton from a carbon atom adjacent to one of the halogen-bearing carbons. The potential pyridyne intermediates that could be formed are 2-chloro-3-iodo-4,5-pyridyne, 3-chloro-2-iodo-4,5-pyridyne, or 2,4-dichloro-5,6-pyridyne.

However, the pyridine ring is an electron-deficient aromatic system, which generally makes it less susceptible to elimination reactions that proceed via the formation of a pyridyne intermediate compared to benzenoid systems. The high stability of the aromatic ring provides a significant energy barrier to the formation of such strained and reactive intermediates.

While elimination reactions are a known pathway for some heterocyclic systems, a thorough review of the scientific literature did not yield any specific examples or detailed research findings on elimination reactions involving This compound . The reactivity of this compound is dominated by nucleophilic aromatic substitution and cross-coupling reactions at the halogenated positions, as discussed in other sections. The inherent stability of the aromatic pyridine core makes elimination pathways energetically unfavorable under typical reaction conditions.

Table 2: Potential Elimination Pathways in this compound (Hypothetical)

| Reactants | Potential Intermediate | Product Type | Plausibility |

| This compound + Strong Base | Pyridyne | Substituted Pyridine (after trapping) | Low |

Strategic Applications in Complex Organic Synthesis

Synthesis of Fused Heterocyclic and Polyaromatic Systems

The polysubstituted pyridines generated from 2,4-dichloro-3-iodopyridine are valuable intermediates for the synthesis of fused ring systems. Through carefully designed intramolecular reactions, complex polycyclic and heterocyclic structures can be assembled.

Many alkaloids and bioactive natural products contain a substituted pyridine (B92270) core. nih.govnih.gov The ability to selectively introduce functional groups onto the pyridine ring using this compound as a starting material is crucial for the total synthesis of these complex molecules. For example, by installing appropriate side chains at the C2, C3, and C4 positions, intramolecular cyclization reactions, such as Pictet-Spengler, Friedel-Crafts, or radical cyclizations, can be triggered to form the fused ring systems characteristic of certain alkaloid families.

Research has demonstrated the synthesis of fused polyaromatic alkaloids, such as perlolidine (B1237773) and δ-carbolines, from polysubstituted iodopyridines, highlighting the utility of the iodo group for heteroring cross-coupling and subsequent cyclization strategies. scispace.com

Imidazo[1,2-a]pyridines and quinolines are important heterocyclic scaffolds in medicinal chemistry. beilstein-journals.orgiipseries.org this compound can serve as a precursor to these fused systems.

For the synthesis of imidazo[1,2-a]pyridines, the C2-chloro substituent is key. A common synthetic route involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.org Starting from this compound, the C2-chloro can be selectively displaced by an amine. Subsequent functionalization at the C3 position, followed by an intramolecular cyclization, can lead to the formation of the imidazole (B134444) ring fused to the pyridine core. Alternatively, reactions between 2-chloropyridines and 2H-azirines have been developed to produce imidazo[1,2-a]pyridines. researchgate.netacs.org

Quinoline synthesis often involves the cyclization of N-alkynylanilines or related precursors. nih.gov A plausible route starting from this compound would involve a Suzuki or Sonogashira coupling at the C3 position with a suitably substituted aniline (B41778) derivative. Subsequent intramolecular cyclization, often catalyzed by a transition metal, would then form the fused benzene (B151609) ring, yielding a substituted quinoline. Classic methods like the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted for precursors derived from this starting material. pharmaguideline.commdpi.com

Precursors for Organometallic Intermediates in Catalysis

The halogen atoms on this compound provide multiple sites for the generation of organometallic reagents, which are powerful intermediates in catalysis and synthesis.

The highly reactive C-I bond is particularly susceptible to metal-halogen exchange. Reaction with organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents (like i-PrMgCl) can generate a pyridyl-3-lithium or pyridyl-3-magnesium species. clockss.orgresearchgate.net This transformation is typically performed at low temperatures to prevent side reactions. researchgate.net The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the C3 position. This method offers an alternative to cross-coupling reactions for forming C-C bonds.

Furthermore, these organometallic intermediates can serve as precursors in catalytic cycles. For instance, the oxidative addition of the C-I bond to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) is the first step in many cross-coupling reactions. The resulting organometallic complex then participates in the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to form the final product. The ability to form these intermediates in situ makes this compound a valuable substrate for a wide array of catalytic transformations.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| 2H-azirines |

| Perlolidine |

| δ-carbolines |

| Imidazo[1,2-a]pyridines |

| Quinolines |

| n-Butyllithium (n-BuLi) |

| tert-Butyllithium (t-BuLi) |

Research in Pharmaceutical and Agrochemical Chemistry Utilizing 2,4 Dichloro 3 Iodopyridine

Role as an Intermediate in Pharmaceutical Development and Drug Discovery

In the realm of medicinal chemistry, 2,4-Dichloro-3-iodopyridine is a valuable building block for creating a diverse array of therapeutic agents. The chlorine and iodine atoms can be selectively manipulated through various cross-coupling and substitution reactions, enabling the introduction of different functional groups and the assembly of complex molecular architectures.

Kinase inhibitors are a major class of targeted cancer therapies, and pyridopyrimidines, which can be synthesized from precursors like this compound, form the core structure of many such drugs. The pyrido[2,3-d]pyrimidine (B1209978) scaffold is recognized for its utility in developing potent anticancer agents. For instance, research has demonstrated the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While specific examples starting directly from this compound are proprietary, the general synthetic routes often involve the use of substituted and halogenated pyridines to construct the final fused ring system. The versatility of these scaffolds allows for the development of inhibitors against various kinases, including PIM-1 kinase, which is implicated in several cancers.

| Compound Class | Target Kinase | Therapeutic Area |

| Pyrido[2,3-d]pyrimidines | EGFR, PIM-1 | Oncology |

| Pyridine (B92270) Derivatives | VEGFR-2 | Oncology |

This table showcases examples of kinase inhibitor classes that can be developed from pyridine-based intermediates.

The synthesis of drugs targeting the central nervous system (CNS) often involves halogenated aromatic precursors. While direct synthesis pathways for neurological drugs using this compound are not extensively published in public literature, analogous structures are key to important CNS medications. For example, the synthesis of Lamotrigine, an anticonvulsant drug used to treat epilepsy and bipolar disorder, begins with a dichlorinated haloaromatic compound. ppj.org.ly Furthermore, certain pyridine dicarbonitrile derivatives have been investigated as potential therapeutics for prion diseases, which are fatal neurodegenerative disorders. researchgate.net These examples highlight the potential role of halogenated pyridines like this compound as foundational structures in the discovery of new treatments for a range of neurological conditions. mdpi.com

The unique reactivity of this compound makes it an important starting material for the synthesis of a wide range of novel therapeutic compounds beyond kinase inhibitors. Its utility has been demonstrated in the creation of new anticancer agents. For example, novel pyrido[4,3-e] ppj.org.lygoogle.comtriazino[3,2-c] ppj.org.lygoogle.comthiadiazine 6,6-dioxides with cytotoxic activity against human cancer cell lines have been synthesized from complex pyridine precursors. nih.gov The ability to functionalize the pyridine ring at different positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of compounds with improved efficacy and selectivity for various therapeutic targets. This includes the development of agents for metabolic diseases, such as dyslipidemia. nih.gov

Applications in Agrochemical Synthesis

In agricultural chemistry, this compound and related halogenated pyridines are crucial intermediates for the production of modern crop protection agents. The specific arrangement of halogens on the pyridine ring can impart potent biological activity against weeds, insects, and fungi.

Halogenated pyridines are a well-established class of intermediates in the herbicide industry. The synthesis of potent herbicides often relies on the precise placement of halogen atoms on a pyridine core. For instance, compounds closely related to this compound, such as 3,5-dichloro-2,4,6-trifluoropyridine, are known intermediates in the manufacture of herbicides. google.com These intermediates are used to build larger molecules that can selectively control weeds in various crops. The development of such herbicides is critical for modern agriculture to ensure crop yields and food security.

The pyridine ring is a common structural motif in many insecticides, nematicides, and acaricides. The synthesis of these pesticidal agents often involves the use of functionalized pyridine intermediates. While specific patents detailing the use of this compound in market-leading pesticides are not publicly disclosed, the general literature points to the importance of such building blocks. google.com The development of pesticide preparations with controlled or sustained-release properties also utilizes complex organic molecules that can be derived from such intermediates, aiming to improve efficacy and reduce environmental impact. google.com

Structural Versatility in Bioactive Molecule Design

The strategic arrangement of three distinct halogen atoms on the pyridine ring of this compound imparts a high degree of structural versatility, rendering it a valuable building block in the design of novel bioactive molecules for both pharmaceutical and agrochemical applications. The differential reactivity of the iodine and chlorine substituents allows for selective and sequential functionalization, enabling the introduction of a wide array of chemical moieties at specific positions. This controlled diversification is a cornerstone of modern medicinal and agrochemical chemistry, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bonds at the 2- and 4-positions in transition metal-catalyzed cross-coupling reactions. This reactivity difference is the basis for the selective functionalization of the 3-position. Mild reaction conditions can be employed to exclusively target the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations. This hierarchical reactivity is a powerful tool for medicinal chemists, allowing for a stepwise construction of complex molecular architectures.

Commonly employed palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are readily applied to this compound. For instance, a Sonogashira coupling can be performed to introduce an alkyne group at the 3-position, which can then serve as a handle for further modifications or as a key structural element in the final bioactive molecule. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com Similarly, Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies. researchgate.netrsc.orgresearchgate.netnih.govmdpi.com

Following the selective functionalization at the 3-position, the less reactive chloro substituents at the 2- and 4-positions can be targeted under more forcing reaction conditions. This can involve nucleophilic aromatic substitution (SNAr) reactions or more robust cross-coupling conditions. This sequential approach allows for the creation of a diverse library of trisubstituted pyridine derivatives from a single, readily available starting material.

The versatility of this compound is further highlighted by its use in the synthesis of various scaffolds for bioactive molecules. For example, derivatives of this compound have been utilized in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. acs.orged.ac.uknih.govmdpi.comresearchgate.net The pyridine core serves as a key pharmacophore in many of these inhibitors, and the ability to precisely modify the substitution pattern is crucial for achieving high potency and selectivity.

Below are interactive data tables summarizing the utility of this compound in the synthesis of diverse molecular scaffolds.

Table 1: Selective Functionalization Reactions of this compound

| Reaction Type | Position(s) Targeted | Reagents and Conditions | Resulting Functional Group |

| Sonogashira Coupling | 3-position (C-I) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkyne |

| Suzuki-Miyaura Coupling | 3-position (C-I) | Boronic acid/ester, Pd catalyst, base | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | 3-position (C-I) | Amine, Pd catalyst, ligand, base | Amino |

| Nucleophilic Aromatic Substitution | 2- and/or 4-position (C-Cl) | Nucleophile (e.g., amine, alcohol), elevated temperature | Amino, Alkoxy, etc. |

Table 2: Examples of Bioactive Scaffolds Derived from this compound

| Scaffold Class | Synthetic Strategy | Example Application Area |

| 3-Alkynyl-2,4-dichloropyridines | Selective Sonogashira coupling at the C-I bond. | Intermediates for pharmaceutical synthesis. |

| 3-Aryl-2,4-dichloropyridines | Selective Suzuki-Miyaura coupling at the C-I bond. | Kinase inhibitors, agrochemicals. |

| 2,3,4-Trisubstituted Pyridines | Sequential cross-coupling and/or SNAr reactions. | Diverse drug discovery programs. |

The ability to selectively and sequentially modify the this compound scaffold provides a robust platform for generating novel chemical entities with potential therapeutic or agrochemical value. The predictable reactivity of its halogen substituents makes it an ideal starting material for combinatorial chemistry and high-throughput screening library synthesis, accelerating the discovery of new bioactive molecules.

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis in Research Contexts

Spectroscopic methods provide empirical data on the molecular structure, bonding, and purity of 2,4-dichloro-3-iodopyridine and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For derivatives of this compound, a suite of NMR experiments is employed.

¹H NMR: In the parent compound, this compound, the pyridine (B92270) ring contains two protons. Their chemical shifts and coupling patterns in the ¹H NMR spectrum provide definitive information about their positions on the ring. The proton at the C-5 position and the C-6 position will appear as distinct signals, typically as doublets due to coupling with each other. The precise chemical shift values are influenced by the electron-withdrawing effects of the chlorine and iodine substituents. For reaction products, changes in these signals or the appearance of new signals are used to determine the site of chemical modification.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, with carbons bonded to electronegative halogens (Cl, I) showing characteristic downfield shifts.

¹⁹F and ³¹P NMR: While not applicable to this compound itself, ¹⁹F and ³¹P NMR are essential when this compound is used as a precursor to synthesize molecules containing fluorine or phosphorus, respectively. These techniques are highly sensitive and provide direct information about the chemical environment of these specific nuclei, aiding in the structural confirmation of more complex derivatives.

Interactive Table: Typical NMR Applications for Substituted Pyridines

| NMR Technique | Information Obtained | Application to this compound Derivatives |

|---|---|---|

| ¹H NMR | Number, position, and electronic environment of protons | Confirms the substitution pattern on the pyridine ring by analyzing chemical shifts and coupling constants of the remaining ring protons. |

| ¹³C NMR | Carbon framework of the molecule | Identifies each carbon atom, including those directly bonded to halogens, providing a complete map of the carbon skeleton. |

| ¹⁹F NMR | Environment of fluorine atoms | Used to characterize products from reactions where a fluorine-containing group is introduced. |

| ³¹P NMR | Environment of phosphorus atoms | Essential for confirming the structure of organophosphorus compounds synthesized from the pyridine precursor. |

Pyridine Ring Vibrations: The spectra are characterized by ring stretching and bending modes. nih.gov

Carbon-Halogen Vibrations: The carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds have characteristic stretching and bending frequencies in the lower wavenumber region of the IR and Raman spectra.

Carbon-Hydrogen Vibrations: C-H stretching and bending vibrations of the remaining ring protons are also observable.

These vibrational assignments are often supported by theoretical calculations, which can predict the frequencies and intensities of the vibrational modes. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. tutorchase.com For this compound, MS is crucial for confirming its identity and that of its reaction products.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. tutorchase.comlibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M) and its fragments, where M+2 and M+4 peaks are observed with specific relative intensities, confirming the presence of two chlorine atoms. libretexts.org The presence of iodine (¹²⁷I is monoisotopic) adds a significant mass to the molecule. Fragmentation patterns, which involve the loss of halogen atoms or other substituents, can further aid in structural elucidation. researchgate.netresearchgate.net When coupled with liquid chromatography (LC-MS), the technique allows for the separation and identification of components in a complex reaction mixture, making it invaluable for reaction monitoring.

Interactive Table: Expected Isotopic Pattern for a Fragment Containing C₅H₂Cl₂IN

| Ion | Description | Approximate Relative Intensity |

|---|---|---|

| [M]⁺ | Molecular ion with two ³⁵Cl isotopes | 100% |

| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope | ~65% |

| [M+4]⁺ | Molecular ion with two ³⁷Cl isotopes | ~10% |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of this compound and to separate it from starting materials, byproducts, and reaction intermediates.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of a sample is determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. For preparative applications, HPLC can be used to isolate pure compounds from complex mixtures for further analysis or use.

Computational Chemistry and Mechanistic Insights

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. science.gov For this compound, DFT calculations are employed to gain a deeper understanding of its properties and reactivity. chemrxiv.org

Key applications of DFT for this compound include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms and predicting bond lengths and angles. researchgate.net

Vibrational Frequency Calculation: Predicting the IR and Raman spectra to aid in the assignment of experimental vibrational modes. researchgate.net

Electronic Property Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction: Generating Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. This is invaluable for predicting how the molecule will react with other reagents. chemrxiv.org

These theoretical insights are crucial for designing new synthetic routes and understanding the underlying mechanisms of reactions involving this compound. researchgate.net

Interactive Table: Insights from DFT Calculations on Halogenated Pyridines

| DFT Calculation Type | Information Provided | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frequency Analysis | Calculated IR and Raman spectra | Aids in the interpretation and assignment of experimental vibrational spectra. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron distribution, energy gap, reactivity indices | Helps predict the molecule's reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies likely sites for nucleophilic and electrophilic attack, guiding reaction design. chemrxiv.org |

Ab Initio Methods for Equilibrium Geometries and Vibrational Frequencies

Ab initio quantum chemistry methods are instrumental in the precise determination of molecular structures and vibrational properties. These computational techniques solve the electronic Schrödinger equation without empirical parameters, providing a foundational understanding of a molecule's behavior. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various basis sets are employed to calculate its equilibrium geometry and vibrational frequencies. researchgate.nethuji.ac.il

The equilibrium geometry corresponds to the lowest energy conformation of the molecule, defining bond lengths, bond angles, and dihedral angles. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for such calculations. researchgate.net The choice of basis set, such as the 6-31G* or larger sets incorporating polarization and diffuse functions, is crucial for accurately describing the electronic distribution, especially around the electronegative halogen atoms.

Vibrational frequency calculations are typically performed at the optimized geometry. These calculations not only predict the infrared (IR) and Raman spectra of the molecule but also confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. huji.ac.il

Below is a hypothetical interactive data table illustrating the kind of results obtained from such calculations for this compound, based on typical values for related halogenated pyridines.

| Parameter | Calculated Value | Vibrational Mode (cm⁻¹) | Calculated Frequency |

|---|

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the most probable reaction pathways, intermediates, and transition states. nih.gov This is particularly valuable for understanding reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and lithiation, where multiple reactive sites exist on the pyridine ring.

The process typically begins with identifying the reactants and products. Computational methods, again primarily DFT, are then used to locate the transition state (TS) structure connecting them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net Techniques like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are often employed to find an initial guess for the TS geometry, which is then fully optimized.

Once the transition state is located and confirmed (by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate), the activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also performed to ensure that the identified transition state correctly connects the desired reactants and products. nih.gov These theoretical investigations provide deep insights into the factors controlling the reaction mechanism, such as electronic and steric effects. nih.gov

Prediction of Regioselectivity through Computational Approaches

The presence of multiple halogen substituents on the pyridine ring of this compound makes the prediction of regioselectivity a critical aspect of its chemistry. Computational approaches offer a systematic way to forecast the outcome of reactions where multiple isomers could be formed. nih.govnih.gov These methods can be broadly categorized into those based on the electronic structure of the reactant and those that model the entire reaction pathway.

One common approach involves analyzing reactivity indices derived from the ground-state electronic structure of the molecule. nih.gov These indices, calculated using methods like DFT, can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, calculated atomic charges (e.g., Mulliken, NBO, or CM5 charges) can highlight the most electropositive carbon atoms, which are susceptible to nucleophilic attack. researchgate.net Similarly, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity. For a nucleophilic attack, the reaction is often favored at the atom with the largest coefficient in the LUMO.

A more rigorous approach involves calculating the activation energies for the formation of all possible products. mit.edu By comparing the energy barriers for attack at different positions on the pyridine ring, the kinetically favored product can be identified as the one formed via the lowest energy transition state. rsc.org For example, in a nucleophilic aromatic substitution reaction, the activation energies for the displacement of the chloro groups at the C2 and C4 positions, and the iodo group at the C3 position, would be calculated and compared.

Machine learning models are also emerging as powerful tools for predicting regioselectivity. nih.govresearchgate.netmit.edu These models are trained on large datasets of known reactions and can learn complex relationships between molecular features and reaction outcomes. nih.govrsc.org By featurizing the this compound molecule and the reacting partner, a trained model could predict the major product with high accuracy, complementing insights from traditional quantum chemical calculations. researchgate.netmit.edu

Below is a hypothetical data table illustrating how computational methods might predict the regioselectivity of a generic nucleophilic aromatic substitution reaction on this compound.

| Reaction Site | Computational Method | Calculated Parameter | Value | Predicted Outcome |

|---|---|---|---|---|

| C2-Cl | DFT (B3LYP/6-31G) | LUMO Coefficient | +0.45 | Minor Product |

| DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 22.5 | ||

| C4-Cl | DFT (B3LYP/6-31G) | LUMO Coefficient | +0.58 | Major Product |

| DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 18.2 | ||

| C3-I | DFT (B3LYP/6-31G) | LUMO Coefficient | +0.31 | Not Favored |

| DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 28.9 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-dichloro-3-iodopyridine with high purity?

- Methodology : Begin with halogenation of pyridine derivatives under controlled conditions. Use palladium-catalyzed cross-coupling reactions for regioselective iodination, as demonstrated in analogous systems (e.g., selective aminations in 2-chloro-3-iodopyridine require Pd-BINAP catalysts and excess Cs₂CO₃ to enhance reactivity and selectivity) . Purify via column chromatography using silica gel and hexane/ethyl acetate gradients, followed by recrystallization from dichloromethane/hexane mixtures. Monitor purity via HPLC (≥99%) and confirm structural integrity using -NMR and -NMR .

Q. What safety protocols are essential for handling this compound?

- Methodology : Adopt OSHA-compliant practices:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates.

- Waste disposal : Segregate halogenated waste in designated containers and collaborate with certified waste management services for incineration .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Document incidents per GHS hazard codes H301 (toxic if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be optimized for targeted derivatization?

- Methodology :

- Step 1 : Exploit the reactivity hierarchy (I > Cl) for sequential substitutions. For example, Suzuki-Miyaura coupling at the iodine position (3-) using Pd(PPh₃)₄ and aryl boronic acids at 80°C in dioxane/water .

- Step 2 : Perform nucleophilic aromatic substitution (SNAr) at the 2- or 4-chloro positions using amines or alkoxides in DMF at 120°C. Monitor selectivity via LC-MS and adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to control reaction pathways .

- Validation : Compare experimental yields with DFT-calculated activation energies for competing reaction sites.

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Crystallography : Resolve ambiguous -NMR signals (e.g., overlapping aromatic protons) by growing single crystals and solving structures via SHELXL refinement .

- Cross-validation : Use HSQC and HMBC NMR experiments to assign quaternary carbons and confirm substitution patterns.

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes (e.g., B3LYP/6-311+G(d,p)) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic/nucleophilic sites. Iodine’s low LUMO energy favors oxidative addition in Pd(0)-catalyzed couplings.

- Molecular docking : Simulate ligand-Pd complex geometries (AutoDock Vina) to predict steric effects and regioselectivity.

- Kinetic profiling : Use Eyring plots to correlate computed activation barriers with experimental turnover frequencies (TOFs) .

Methodological Frameworks

Q. How to design experiments for synthesizing novel bioactive derivatives of this compound?

- Methodology :

- PICO framework :

- Population : Pyridine-based pharmacophores.

- Intervention : Functionalization at 3-iodo and 2/4-chloro positions.

- Comparison : Bioactivity vs. unmodified scaffold (e.g., IC₅₀ assays).

- Outcome : Structure-activity relationships (SARs) for antimicrobial or anticancer activity.

- FINER criteria : Ensure feasibility (stepwise synthesis), novelty (understudied halogen interactions), and relevance (drug discovery pipelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.